Dihydrosanguinarine

描述

属性

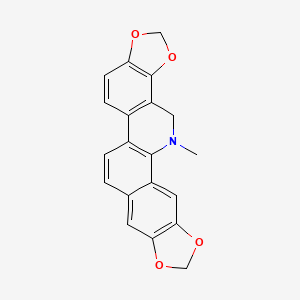

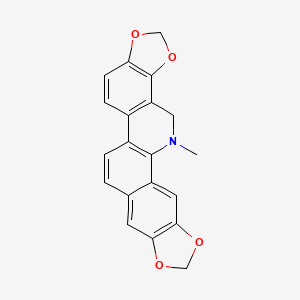

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21/h2-7H,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUHLXZTZWTVFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189627 | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3606-45-9 | |

| Record name | Dihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3606-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003606459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrosanguinarine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSANGUINARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H1ZKG80F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrosanguinarine: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosanguinarine is a benzophenanthridine alkaloid naturally occurring in various plant species. As a reduced form and metabolic precursor to the more widely known alkaloid, sanguinarine, this compound has garnered significant scientific interest for its distinct and potent biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic properties, making it a promising lead compound in drug discovery and development. Unlike sanguinarine, which exists as a charged iminium ion, this compound is a neutral molecule, a characteristic that may influence its pharmacokinetic profile and cytotoxic effects. This technical guide provides a comprehensive overview of the natural botanical sources of this compound, detailed protocols for its isolation and purification, and an examination of its known biosynthetic and signaling pathways.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Papaveraceae (Poppy), Fumariaceae, and Rutaceae families.[1][2] These plants synthesize a wide array of benzylisoquinoline alkaloids, with this compound being a key intermediate in the biosynthesis of sanguinarine.[1] The concentration and presence of this compound can vary significantly between species and even different tissues within the same plant.

Table 1: Prominent Natural Sources of this compound

| Plant Family | Species Name | Common Name | Plant Part(s) Containing this compound |

| Papaveraceae | Macleaya cordata | Plume Poppy | Whole plant, Roots[1][3][4] |

| Papaveraceae | Sanguinaria canadensis | Bloodroot | Rhizomes[2] |

| Papaveraceae | Argemone mexicana | Mexican Prickly Poppy | Whole plant, Roots, Seeds[2] |

| Papaveraceae | Chelidonium majus | Greater Celandine | Herbs[5] |

| Papaveraceae | Papaver coreanum | Korean Poppy | Flowers[6] |

| Fumariaceae | Corydalis adunca | - | Herbs[7] |

| Fumariaceae | Lamprocapnos spectabilis | Bleeding Heart | Herbs[7] |

Isolation and Purification Protocols

The isolation of this compound from plant matrices is a multi-step process involving extraction, fractionation, and purification. The selection of methods depends on the starting material and the desired purity of the final compound. A general workflow involves solvent extraction followed by chromatographic purification.[3][8]

References

- 1. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Alkaloids from Macleaya cordata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CAS:3606-45-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. column-chromatography.com [column-chromatography.com]

The Dihydrosanguinarine Biosynthetic Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosanguinarine is a crucial intermediate in the biosynthesis of the potent phytoalexin, sanguinarine, a benzophenanthridine alkaloid. Sanguinarine and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and pro-apoptotic effects, making them promising candidates for pharmaceutical and agrochemical development. Understanding the intricate biosynthetic pathway leading to this compound is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the core biosynthetic pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways and workflows.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the amino acid L-tyrosine. The pathway involves a series of complex reactions, including hydroxylations, decarboxylations, methylations, and oxidative cyclizations, catalyzed by a suite of specialized enzymes. The core pathway leading to this compound is outlined below.

Key Enzymatic Steps:

-

From L-Tyrosine to (S)-Reticuline: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two precursors are condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor for most benzylisoquinoline alkaloids. A series of subsequent enzymatic reactions involving O-methyltransferases, N-methyltransferases, and cytochrome P450 hydroxylases convert (S)-norcoclaurine to the pivotal branch-point intermediate, (S)-reticuline.

-

(S)-Reticuline to (S)-Scoulerine: The first committed step towards sanguinarine biosynthesis is the oxidative cyclization of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine bridge enzyme (BBE) . This reaction forms the protoberberine alkaloid scaffold.

-

(S)-Scoulerine to (S)-Cheilanthifoline: (S)-Scoulerine undergoes the formation of a methylenedioxy bridge on the D-ring, a reaction catalyzed by the cytochrome P450 enzyme (S)-cheilanthifoline synthase .

-

(S)-Cheilanthifoline to (S)-Stylopine: A second methylenedioxy bridge is formed on the A-ring of (S)-cheilanthifoline by another cytochrome P450 enzyme, (S)-stylopine synthase , yielding (S)-stylopine.

-

(S)-Stylopine to Protopine: (S)-Stylopine is then N-methylated to form N-methylstylopine. Subsequent oxidation, likely catalyzed by an N-methylstylopine 14-hydroxylase, leads to the formation of protopine.

-

Protopine to this compound: The final steps involve the 6-hydroxylation of protopine by protopine 6-hydroxylase , a cytochrome P450 enzyme. The resulting 6-hydroxyprotopine is unstable and spontaneously rearranges to form this compound.

-

This compound to Sanguinarine: this compound is then oxidized to the final product, sanguinarine, by dihydrobenzophenanthridine oxidase .

Caption: Core biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of the enzymes involved in the this compound biosynthetic pathway is crucial for understanding the pathway's flux and for identifying potential bottlenecks for metabolic engineering. The following tables summarize the available kinetic data for key enzymes.

Table 1: Kinetic Parameters of Berberine Bridge Enzyme (BBE)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Eschscholzia californica | (S)-Reticuline | 1.4 | 8.0 | [1] |

Table 2: Kinetic Parameters of Dihydrobenzophenanthridine Oxidase

| Enzyme Source | Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |

| Sanguinaria canadensis | This compound | 6.0 | 27 | [2] |

| Sanguinaria canadensis | Dihydrochelerythrine | 10 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.

Protocol 1: Berberine Bridge Enzyme (BBE) Assay

This protocol is adapted from an HPLC-based steady-state assay.[3]

1. Materials:

-

(R,S)-Reticuline (substrate)

-

Berberine Bridge Enzyme (purified or as a crude protein extract)

-

50 mM Buffer (e.g., MOPS, Bicine, CHES, pH adjusted to the desired value, typically pH 9 for optimal activity)

-

1 N NaOH (for quenching the reaction)

-

1 N HCl or 1 N Acetic Acid (for neutralization)

-

HPLC system with a C18 column (e.g., 250 x 4.6 mm)

-

Mobile Phase: 65% Methanol, 35% 50 mM Potassium Phosphate, pH 7.0

2. Procedure:

-

Prepare a reaction mixture containing 0.5 nM BBE and varying concentrations of (R,S)-reticuline (e.g., 0.19–6.0 µM) in the chosen 50 mM buffer at 25 °C.

-

Initiate the reaction by adding the enzyme.

-

At various time intervals (e.g., 40 s – 20 min), quench the reaction by adding an equal volume of 1 N NaOH.

-

Neutralize the reaction mixture with an equal volume of 1 N HCl or 1 N acetic acid.

-

Analyze the formation of (S)-scoulerine by HPLC.

-

Separate the substrate and product using an isocratic elution with the specified mobile phase.

-

Monitor the absorbance at a suitable wavelength (e.g., 280 nm) to quantify the product.

-

Calculate the initial reaction velocities and determine the kinetic parameters (Km and Vmax) by plotting the data using a Michaelis-Menten or Lineweaver-Burk plot.

Protocol 2: HPLC Analysis of Benzophenanthridine Alkaloids

This protocol is adapted for the simultaneous quantification of sanguinarine, this compound, and other related alkaloids.[4][5]

1. Materials:

-

Plant material or cell culture extract

-

HPLC system with a Diode Array Detector (DAD) and/or an Electrospray Ionization Tandem Mass Spectrometer (ESI-MS/MS)

-

C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile

-

Mobile Phase C: Methanol

-

Authentic standards for sanguinarine, this compound, and other target alkaloids.

2. HPLC-DAD Conditions:

-

Gradient Elution:

-

Start with a suitable initial mobile phase composition (e.g., 70% A, 10% B, 20% C).

-

Program a gradient to effectively separate the alkaloids of interest. An example gradient could be:

-

0-10 min: to 30% A, 50% B, 20% C

-

10-15 min: to 20% A, 40% B, 40% C

-

15-20 min: hold

-

-

Equilibrate the column with the initial mobile phase for a sufficient time before each injection.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: Monitor at multiple wavelengths (e.g., 280 nm for general alkaloid detection and specific wavelengths for individual alkaloids based on their UV spectra).

-

Quantification: Create calibration curves using authentic standards to quantify the alkaloids in the samples.

3. HPLC-ESI-MS/MS Conditions (for confirmation):

-

Use the same chromatographic conditions as for the HPLC-DAD analysis.

-

Set the ESI source to positive ion mode.

-

Optimize the MS/MS parameters (e.g., collision energy) for each target alkaloid using authentic standards to identify specific precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Use the MRM transitions to confirm the identity of the alkaloids in the samples.

Protocol 3: Gene Expression Analysis by qPCR

This is a general protocol for quantifying the expression of genes involved in the this compound biosynthetic pathway.

1. Materials:

-

Plant tissue or cell culture samples

-

RNA extraction kit suitable for plant material

-

DNase I

-

Reverse transcription kit

-

qPCR instrument

-

SYBR Green or probe-based qPCR master mix

-

Gene-specific primers for the target genes (e.g., BBE, Cheilanthifoline Synthase, Stylopine Synthase, Protopine 6-hydroxylase) and a reference gene (e.g., actin or ubiquitin).

2. Procedure:

-

RNA Extraction: Extract total RNA from the plant samples using a suitable kit, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

Primer Design and Validation: Design primers specific to the target and reference genes. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction Setup:

-

Prepare a reaction mixture containing the qPCR master mix, forward and reverse primers, and cDNA template.

-

Include no-template controls (NTC) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

-

-

qPCR Program:

-

Set up the qPCR instrument with a standard cycling program, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is often induced in response to various biotic and abiotic stresses. Elicitors, such as fungal cell wall fragments or signaling molecules like jasmonic acid, can trigger a signaling cascade that leads to the upregulation of genes in the biosynthetic pathway.

Caption: Elicitor-induced jasmonate signaling pathway.

A typical experimental workflow to investigate the this compound biosynthetic pathway in a plant species would involve a multi-omics approach.

Caption: Experimental workflow for pathway elucidation.

Conclusion

The biosynthetic pathway of this compound is a complex and tightly regulated process that is of significant interest for the production of valuable pharmaceuticals. This technical guide has provided a detailed overview of the core pathway, available quantitative data, and essential experimental protocols. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved and their regulatory mechanisms. The methodologies and information presented here serve as a valuable resource for researchers aiming to further unravel the complexities of this compound biosynthesis and to engineer its production in various biological systems.

References

Dihydrosanguinarine: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrosanguinarine, a natural benzophenanthridine alkaloid, has emerged as a promising anti-cancer agent. This document provides a comprehensive technical overview of its mechanism of action in cancer cells. This compound exerts its cytotoxic effects through a multi-pronged approach, primarily initiated by the generation of reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway, characterized by the dissipation of mitochondrial membrane potential and activation of caspase cascades. Furthermore, this compound and its close analog, 6-methoxythis compound, have been shown to induce cell cycle arrest at the G2/M phase. Key signaling pathways, including the pro-survival PI3K/Akt/mTOR pathway, are significantly inhibited by these compounds, while stress-activated pathways such as the IRE1/JNK cascade are stimulated, further contributing to apoptosis. This guide consolidates the current understanding of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to support further research and drug development efforts in this area.

Introduction

This compound is a derivative of sanguinarine, a well-studied alkaloid with known anti-inflammatory, antimicrobial, and anti-cancer properties. While sharing a similar chemical scaffold, this compound exhibits distinct cytotoxic profiles and mechanisms of action that warrant specific investigation. This guide focuses on elucidating the core molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects on cancer cells.

Core Mechanisms of Action

The anti-cancer activity of this compound is a result of its ability to induce cellular stress and disrupt key signaling pathways that govern cell survival, proliferation, and death.

Induction of Reactive Oxygen Species (ROS)

A primary and initiating event in the mechanism of action of this compound and its analogs is the induction of intracellular reactive oxygen species (ROS).[1] This increase in ROS creates a state of oxidative stress within the cancer cells, which in turn triggers downstream signaling cascades leading to apoptosis. The anti-cancer effects of these compounds can be reversed by pretreatment with antioxidants like N-acetyl-L-cysteine (NAC), highlighting the critical role of ROS generation.[1]

Activation of the Intrinsic Apoptotic Pathway

The accumulation of ROS leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[2] Key events in this pathway initiated by this compound include:

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): this compound treatment leads to a loss of the mitochondrial membrane potential, a critical early event in apoptosis.[2]

-

Modulation of Bcl-2 Family Proteins: While direct quantitative data for this compound is emerging, studies on the closely related sanguinarine have shown a significant alteration in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[3][4] This shift in balance leads to increased mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases. Specifically, this compound has been shown to induce the activation of initiator caspase-9 and executioner caspase-3.[2]

Cell Cycle Arrest at G2/M Phase

Studies on 6-methoxythis compound (6-MDS), a close analog of this compound, have demonstrated its ability to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer (NSCLC) cells.[1] This arrest is mediated by the downregulation of key cell cycle regulatory proteins, including:

-

Cdc25C: A phosphatase that activates the cyclin B1/Cdc2 complex.

-

Cyclin B1: A regulatory subunit of the key mitotic kinase.

-

Cdc2 (CDK1): The catalytic subunit of the maturation-promoting factor that drives entry into mitosis.

By inhibiting these proteins, 6-MDS prevents cancer cells from progressing through mitosis, ultimately leading to a halt in proliferation.[1]

Modulation of Key Signaling Pathways

This compound and its analogs exert significant influence over critical signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. 6-MDS has been shown to suppress this pro-survival pathway, contributing to its anti-cancer effects.[1] This inhibition is characterized by a decrease in the phosphorylation of key components of the pathway.

In response to cellular stress, such as the ROS generation induced by 6-MDS, the unfolded protein response (UPR) can be activated. Specifically, 6-MDS has been shown to activate the IRE1/JNK signaling pathway, a branch of the UPR that can promote apoptosis under conditions of prolonged stress.[1] This is evidenced by an increase in the expression of IRE1 and the phosphorylation of JNK.[1]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and molecular effects of this compound and its analog, 6-methoxythis compound.

Table 1: IC50 Values of this compound and 6-Methoxythis compound in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) |

| This compound | A549 | Lung Carcinoma | > 30 | 72 |

| This compound | NCI-H1975 | Non-Small Cell Lung Cancer | 19.14 | 72 |

| This compound | HL-60 | Promyelocytic Leukemia | > 20 (viability reduced to 52%) | 24 |

| 6-Methoxythis compound | A549 | Lung Adenocarcinoma | 5.22 ± 0.60 | 24 |

| 6-Methoxythis compound | A549 | Lung Adenocarcinoma | 2.90 ± 0.38 | 48 |

| 6-Methoxythis compound | HT29 | Colorectal Adenocarcinoma | 3.8 ± 0.2 | Not Specified |

| 6-Methoxythis compound | HepG2 | Hepatocellular Carcinoma | 5.0 ± 0.2 | Not Specified |

Data for HL-60 indicates the highest concentration tested and the resulting viability, not a formal IC50 value.[2] IC50 values for A549 and NCI-H1975 are from MedChemExpress.[5] IC50 values for 6-Methoxythis compound are from a study on lung adenocarcinoma.[6]

Table 2: Quantitative Effects of 6-Methoxythis compound on Cell Cycle and Apoptosis-Related Proteins in NSCLC Cells

| Parameter | Treatment | Observation |

| Cell Cycle Distribution | 6-MDS | Dose-dependent increase in the G2/M phase population.[1] |

| Protein Expression | 6-MDS | Dose-dependent decrease in Cdc25C, cyclin B1, and Cdc2 protein levels.[1] |

| Protein Phosphorylation | 6-MDS | Decreased phosphorylation of Akt and mTOR.[1] |

| Protein Expression | 6-MDS | Increased expression of IRE1 and increased phosphorylation of JNK.[1] |

(Note: The quantitative data in Table 2 is for 6-methoxythis compound, a close analog of this compound. Similar mechanisms are anticipated for this compound but require further direct experimental validation.)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and experimental workflows described.

Figure 1: Overview of this compound's Mechanism of Action.

Figure 2: The Intrinsic Apoptotic Pathway Activated by this compound.

Figure 3: G2/M Phase Cell Cycle Arrest Induced by this compound Analogs.

Figure 4: General Experimental Workflow for Investigating this compound's Effects.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and IC50 Determination (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses the fluorescent dye propidium iodide (PI) to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours or overnight.

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Protocol:

-

Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent through its multifaceted mechanism of action. The induction of ROS appears to be a central event, triggering apoptosis via the intrinsic pathway and modulating key signaling cascades that are critical for cancer cell survival and proliferation. The ability of its analogs to induce G2/M cell cycle arrest further underscores its anti-proliferative capabilities.

Future research should focus on several key areas to advance the development of this compound as a therapeutic:

-

Comprehensive in vivo studies: To evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models of various cancers.

-

Quantitative proteomics and phosphoproteomics: To obtain a more global and unbiased view of the cellular pathways modulated by this compound.

-

Combination therapies: To investigate potential synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

-

Direct comparative studies: To further elucidate the specific differences in the mechanisms of action between this compound and sanguinarine.

By addressing these areas, the full therapeutic potential of this compound can be more thoroughly understood and potentially harnessed for the treatment of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exploring the mechanism of 6-Methoxythis compound in the treatment of lung adenocarcinoma based on network pharmacology, molecular docking and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrosanguinarine vs. Sanguinarine: A Technical Examination of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanguinarine and its reduced form, dihydrosanguinarine, are benzophenanthridine alkaloids predominantly isolated from plants of the Papaveraceae family, such as Sanguinaria canadensis (bloodroot). Both compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth comparison of the biological activities of this compound and sanguinarine, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Comparative Biological Activity: Quantitative Data

The biological potency of this compound and sanguinarine varies significantly across different activities. The following tables summarize key quantitative data from in vitro studies to facilitate a direct comparison.

Cytotoxic Activity

Sanguinarine consistently demonstrates greater cytotoxic potential compared to this compound. This is highlighted by the significant difference in their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Sanguinarine | HL-60 (Human promyelocytic leukemia) | MTT | 0.9 µM | 4 hours | [1] |

| This compound | HL-60 (Human promyelocytic leukemia) | MTT | >20 µM (viability reduced to 52% at 20 µM) | 24 hours | [1] |

| Sanguinarine | Bel7402 (Human hepatoma) | MTT | 2.90 µM | Not Specified | [2] |

| Sanguinarine | HepG2 (Human hepatoma) | MTT | 2.50 µM | Not Specified | [2] |

| Sanguinarine | HCCLM3 (Human hepatoma) | MTT | 5.10 µM | Not Specified | [2] |

| Sanguinarine | SMMC7721 (Human hepatoma) | MTT | 9.23 µM | Not Specified | [2] |

| Sanguinarine | A375 (Human melanoma) | Not Specified | 0.11 µg/mL | Not Specified | |

| Sanguinarine | G361 (Human melanoma) | Not Specified | Not Specified | Not Specified | |

| Sanguinarine | SK-MEL-3 (Human melanoma) | Not Specified | 0.54 µg/mL | Not Specified |

Antimicrobial Activity

Sanguinarine has been extensively studied for its potent antimicrobial effects against a wide range of microorganisms. While this compound also possesses antimicrobial properties, sanguinarine is generally more effective.

| Compound | Microorganism | Assay | Minimum Inhibitory Concentration (MIC) | Reference |

| Sanguinarine | Oral microbial isolates (98% of 129 fresh isolates) | Broth Dilution | 16 µg/mL | [3] |

| Sanguinarine | Staphylococcus aureus | Broth Microdilution | 128 µg/mL | [4] |

Anti-inflammatory Activity

Both sanguinarine and this compound exhibit anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators. Sanguinarine has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Sanguinarine | Not Specified | Cyclooxygenase-1 (COX-1) Inhibition | 28 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon the presented findings.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol for HL-60 Cells:

-

Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.[6]

-

Compound Treatment: Prepare serial dilutions of sanguinarine and this compound in culture medium. Add the desired concentrations of the compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a medium-only blank.

-

Incubation: Incubate the plate for the specified exposure time (e.g., 4 hours for sanguinarine, 24 hours for this compound) in a humidified incubator at 37°C with 5% CO2.[1]

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after an incubation period.

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of sanguinarine or this compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in sterile Mueller-Hinton broth (or another appropriate broth) directly in a 96-well microtiter plate.[9]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard. This is typically achieved by suspending bacterial colonies from an 18-24 hour culture plate in sterile saline or broth. The final inoculum concentration in each well should be approximately 5 x 10^5 CFU/mL.[10]

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The results can also be read using a microplate reader to measure absorbance.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Assay (Griess Test)

The Griess test is a colorimetric assay used to indirectly measure the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11][12]

Principle: The Griess reagent is a two-component reagent that reacts with nitrite in a diazotization reaction to form a colored azo compound. The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically.

Protocol for RAW 264.7 Macrophages:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of approximately 5 x 10^5 cells/well and allow them to adhere overnight.[13]

-

Compound Treatment: Pre-treat the cells with various concentrations of sanguinarine or this compound for a specified period (e.g., 1-2 hours).

-

Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include a control group treated with LPS only and an untreated control group.

-

Incubation: Incubate the cells for 24 hours at 37°C with 5% CO2.[13]

-

Sample Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a separate 96-well plate, mix 100 µL of the collected supernatant with 100 µL of the Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. Calculate the percentage of NO production inhibition relative to the LPS-treated control.

Signaling Pathway Modulation

Sanguinarine and this compound exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways affected by these compounds.

Sanguinarine and the NF-κB Signaling Pathway

Sanguinarine is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.

Caption: Sanguinarine inhibits the IKK complex, preventing IκBα degradation and subsequent NF-κB translocation.

Sanguinarine and the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Sanguinarine has been shown to inhibit this pathway in various cancer cells.[14][15]

Caption: Sanguinarine inhibits PI3K, leading to downstream inactivation of Akt and mTOR signaling.

This compound and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound has been reported to interact with the Aryl Hydrocarbon Receptor (AhR) pathway, which is involved in regulating xenobiotic metabolism and immune responses.

Caption: this compound activates the AhR pathway, leading to the transcription of target genes.

Conclusion

This technical guide provides a comparative analysis of the biological activities of this compound and sanguinarine, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The evidence presented indicates that while both alkaloids exhibit a range of biological effects, sanguinarine is generally the more potent cytotoxic and antimicrobial agent. This compound, being a metabolite of sanguinarine, demonstrates a distinct interaction with the AhR pathway. The detailed methodologies and pathway visualizations included herein are intended to facilitate further research into the therapeutic potential of these compounds. A deeper understanding of their mechanisms of action will be crucial for the development of novel therapeutic strategies targeting cancer, infectious diseases, and inflammatory conditions.

References

- 1. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative in vitro activity of sanguinarine against oral microbial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT (Assay protocol [protocols.io]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. youtube.com [youtube.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Dihydrosanguinarine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrosanguinarine (DHS), a natural benzophenanthridine alkaloid and a principal metabolite of sanguinarine, is emerging as a compound of significant interest for its therapeutic potential, particularly its anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, supported by available data and detailed experimental methodologies. The document focuses on its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Aryl Hydrocarbon Receptor (AhR). This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering foundational knowledge for further investigation into this compound as a potential anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several critical intracellular signaling cascades. The primary mechanisms identified involve the inhibition of pro-inflammatory pathways and the activation of pathways that promote immune homeostasis.

Inhibition of NF-κB and MAPK Signaling Pathways

A significant body of evidence points to the ability of this compound and its parent compound, sanguinarine, to suppress key inflammatory pathways that are activated by stimuli such as lipopolysaccharide (LPS).[1][2][3]

-

MAPK Pathway: this compound has been shown to inhibit the phosphorylation, and thus the activation, of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK in LPS-stimulated macrophages.[4] These kinases are crucial for transducing inflammatory signals from the cell surface to the nucleus, leading to the expression of inflammatory genes.[5][6][7]

-

NF-κB Pathway: The NF-κB signaling pathway is a master regulator of inflammation.[8] While direct inhibition by DHS is inferred from its impact on downstream targets, its parent compound, sanguinarine, is a known potent inhibitor of NF-κB activation.[2][3] This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10]

Activation of the Aryl Hydrocarbon Receptor (AhR) Pathway

Recent research has uncovered a novel mechanism for this compound's immunomodulatory effects involving the activation of the Aryl Hydrocarbon Receptor (AhR).[11][12] In an in vivo model using broiler chickens, sanguinarine was found to be metabolized to this compound, which then activated the AhR pathway.[12] This activation led to a favorable shift in the cytokine profile, characterized by:

-

Inhibition of pro-inflammatory cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) were decreased.[12]

-

Upregulation of anti-inflammatory cytokines: Interleukin-10 (IL-10) and Interleukin-22 (IL-22) were increased.[12]

This mechanism suggests that this compound may promote intestinal immune function and homeostasis, an effect that was more pronounced than that of its parent compound, sanguinarine.[12]

Data Presentation: Summary of Anti-inflammatory Effects

The following tables summarize the reported in vitro and in vivo anti-inflammatory activities of this compound. Note that specific quantitative data, such as IC50 values for inflammatory marker inhibition, are not widely available in the current literature.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Target/Assay | Cell Line | Stimulant | Observed Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition | [4] |

| Interleukin-6 (IL-6) | RAW 264.7 Macrophages | LPS | Inhibition | [4] |

| ERK1/2 Phosphorylation | RAW 264.7 Macrophages | LPS | Inhibition | [4] |

| p38 Phosphorylation | RAW 264.7 Macrophages | LPS | Inhibition | [4] |

Table 2: In Vivo Immunomodulatory Activity of this compound

| Animal Model | Parameter Measured | Treatment | Observed Effect | Reference |

| Broiler Chickens | Serum Cytokines | Dietary DHS | ↓ IL-1β, ↓ IL-6, ↑ IL-10, ↑ IL-22 | [12] |

| Broiler Chickens | Gene Expression (Intestine) | Dietary DHS | Upregulation of AhR pathway genes | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound. These are generalized protocols adapted from standard methods.

In Vitro Inhibition of Nitric Oxide (NO) Production

-

Objective: To quantify the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophages.

-

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[13]

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[14]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

NO Measurement (Griess Assay):

-

Transfer 100 µL of the culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15][16]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. Determine the percentage inhibition of NO production relative to the LPS-only treated group.

-

Western Blot for Phosphorylated MAPK (p-ERK, p-p38)

-

Objective: To determine the effect of this compound on the activation of ERK1/2 and p38 MAP kinases via phosphorylation.

-

Methodology:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

-

Incubate with primary antibodies specific for phospho-ERK1/2 or phospho-p38 overnight at 4°C.[17][18]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Strip the membrane and re-probe with antibodies for total ERK1/2 and total p38 to serve as loading controls.[18] Quantify band densities using software like ImageJ and express the results as a ratio of phosphorylated protein to total protein.

-

NF-κB Nuclear Translocation Assay

-

Objective: To assess whether this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Methodology:

-

Cell Culture and Treatment: Grow and treat cells as described for the Western blot protocol (Section 4.2), typically stimulating with LPS for 30-60 minutes.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This typically involves sequential lysis with hypotonic and high-salt buffers to separate the cytoplasmic and nuclear components.

-

-

Western Blot Analysis:

-

Perform Western blotting on both the cytoplasmic and nuclear fractions as described in Section 4.2.

-

Probe membranes with a primary antibody against the NF-κB p65 subunit.

-

To ensure the purity of the fractions, probe the membranes with antibodies for a cytoplasmic marker (e.g., α-tubulin or GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).

-

-

Data Analysis: Quantify the band intensity of p65 in the nuclear fraction relative to the nuclear loading control. Compare the levels in this compound-treated samples to the LPS-only control.

-

Workflow Visualization

A systematic approach is crucial for evaluating the anti-inflammatory potential of a test compound like this compound.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-inflammatory agent by targeting multiple, critical signaling pathways. Its ability to inhibit the MAPK and NF-κB pathways, coupled with its unique capacity to activate the immunomodulatory AhR pathway, presents a multifaceted mechanism of action. While current data strongly support its anti-inflammatory effects, further research is required to fully elucidate its therapeutic potential.

Future investigations should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators (NO, PGE2, IL-6, TNF-α).

-

In Vivo Efficacy: Evaluating its effectiveness in various preclinical models of inflammatory diseases, such as carrageenan-induced paw edema, inflammatory bowel disease, or arthritis.[4][19]

-

Pharmacokinetics and Safety: Establishing a comprehensive pharmacokinetic profile and conducting thorough toxicology studies to assess its safety for potential clinical applications.

-

Direct Target Identification: Identifying the direct molecular targets of this compound within the inflammatory cascades to refine its mechanism of action.

By addressing these areas, the scientific community can build a more complete profile of this compound, paving the way for its potential development as a novel therapeutic for a range of inflammatory disorders.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Redesigning Berberines and Sanguinarines to Target Soluble Epoxide Hydrolase for Enhanced Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 7. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Redox regulation of nuclear post-translational modifications during NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound enhances tryptophan metabolism and intestinal immune function via AhR pathway activation in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thaiscience.info [thaiscience.info]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pharmacokinetic Profile and Bioavailability of Dihydrosanguinarine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosanguinarine (DHSA) is a biologically significant benzophenanthridine alkaloid and the principal metabolite of sanguinarine (SA). As research into the therapeutic potential of sanguinarine and its derivatives continues, a thorough understanding of the pharmacokinetic properties and bioavailability of DHSA is paramount for the development of safe and efficacious new chemical entities. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Pharmacokinetics of this compound

This compound is primarily formed in vivo through the metabolic reduction of sanguinarine.[1][2] This biotransformation is considered a detoxification pathway, as DHSA exhibits lower cytotoxicity compared to its parent compound, sanguinarine.[3] The pharmacokinetic profile of DHSA has been investigated in animal models, revealing key insights into its behavior in a biological system.

Absorption and Bioavailability

While the absolute oral bioavailability of this compound has not been definitively reported in the available literature, pharmacokinetic studies in rats provide valuable data on its absorption characteristics following oral administration. One study suggests that DHSA undergoes enterohepatic cycling, which may contribute to its sustained presence in the body.[4][5]

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Dosage | Reference |

| Cmax | 28.08 ng/mL | Rat | 91 µg/kg (oral) | [5] |

| Tmax | ~1-2 hours | Rat | 9.1 and 91 mg/kg (oral) | [4][5] |

| AUC | 51.86 ng·h/mL | Rat | 91 µg/kg (oral) | [5] |

| Clearance | Plasma levels drop to zero after 12-18 hours | Rat | 9.1 and 91 mg/kg (oral) | [4] |

Note: The original source for the AUC value stated 51.86 mg/mLh, which is likely a typographical error and has been interpreted as ng/mLh for consistency with the Cmax value.

Pharmacokinetic parameters for DHSA have also been determined in pigs following the administration of sanguinarine, as detailed in Table 2.

Table 2: Pharmacokinetic Parameters of this compound in Pigs Following Sanguinarine Administration

| Route of SA Administration | Parameter | Value | Species | Dosage of SA | Reference |

| Intramuscular | Cmax | 5.61 ± 0.73 ng/mL | Pig | 0.1 mg/kg | [6][7] |

| Tmax | 0.25 hours | Pig | 0.1 mg/kg | [6][7] | |

| T1/2 | 2.20 ± 0.12 hours | Pig | 0.1 mg/kg | [6] | |

| Oral (single dose) | Cmax | 2.41 ± 0.24 ng/mL | Pig | 0.1 mg/kg | [6][7] |

| Tmax | 2.75 ± 0.27 hours | Pig | 0.1 mg/kg | [6][7] | |

| T1/2 | 2.20 ± 0.12 hours | Pig | 0.1 mg/kg | [6] | |

| Oral (multiple doses) | Css | 1.42 ± 0.20 ng/mL | Pig | Not specified | [6] |

| Accumulation Index | 1.11 | Pig | Not specified | [6] |

Distribution

Following absorption, this compound is distributed to various tissues. Studies in rats have shown that after oral administration, DHSA reaches a maximal concentration in the liver of 130 ng/g.[5] This indicates that the liver is a significant site of distribution for this compound. After oral administration of sanguinarine to rats, significantly higher levels of DHSA were found in both the plasma and the liver compared to sanguinarine itself.[2]

Metabolism

The primary metabolic pathway of sanguinarine is the reduction of its iminium bond to form this compound.[1] This conversion has been observed in rats and pigs and is considered a detoxification step.[1][2][6] In vitro studies using pig intestinal mucosa microsomes, cytosol, and gut flora have confirmed the reductive biotransformation of sanguinarine to DHSA.[6][7] Further metabolism of DHSA may occur, though it is considered the main phase I metabolite of sanguinarine.[5]

References

- 1. Disposition of sanguinarine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The toxicity and pharmacokinetics of this compound in rat: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Dihydrosanguinarine: The In Vivo Transformation of a Bioactive Alkaloid

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sanguinarine, a quaternary benzophenanthridine alkaloid found in plants such as Sanguinaria canadensis and Macleaya cordata, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. However, its therapeutic potential is intrinsically linked to its metabolic fate in vivo. This technical guide provides a comprehensive overview of the metabolic conversion of sanguinarine to its principal metabolite, dihydrosanguinarine. We delve into the experimental methodologies used to elucidate this biotransformation, present quantitative pharmacokinetic data across different animal models, and explore the implicated signaling pathways. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the crucial role of metabolism in understanding the bioactivity and toxicological profile of sanguinarine.

Introduction

Sanguinarine (SA) is a well-documented bioactive compound with a broad spectrum of biological effects. Upon oral administration, sanguinarine is rapidly and extensively metabolized, with this compound (DHSA) being identified as the primary metabolite.[1][2] This reductive metabolism, occurring predominantly in the intestine, is a critical detoxification pathway, as this compound exhibits significantly lower cytotoxicity than its parent compound.[3] Understanding the dynamics of this conversion is paramount for accurately assessing the pharmacological and toxicological profile of sanguinarine and for the development of sanguinarine-based therapeutic agents.

This guide will provide an in-depth examination of the in vivo metabolism of sanguinarine to this compound, focusing on the following key areas:

-

Metabolic Transformation: The enzymatic processes and locations of the conversion.

-

Pharmacokinetics: A comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) of both sanguinarine and this compound in various animal models.

-

Analytical Methodologies: Detailed protocols for the extraction and quantification of sanguinarine and this compound in biological matrices.

-

Signaling Pathways: The influence of sanguinarine and this compound on key cellular signaling cascades, including NF-κB, ERK1/2, and p38 MAPK.

Metabolic Transformation of Sanguinarine to this compound

The primary metabolic fate of sanguinarine following oral ingestion is its reduction to this compound. This biotransformation is primarily carried out by the intestinal microbiota and enzymes present in the intestinal mucosa.[1][4]

Experimental Workflow for Investigating Intestinal Metabolism:

Figure 1: Experimental workflow for studying sanguinarine metabolism.

Studies utilizing intestinal mucosa microsomes, cytosol, and gut flora have demonstrated that sanguinarine is reduced to this compound, indicating that the intestine is a major site of this metabolic conversion.[1][4] This reductive process is crucial as it significantly alters the biological activity and toxicity of the parent compound.

Pharmacokinetics of Sanguinarine and this compound

The pharmacokinetic profiles of sanguinarine and this compound have been investigated in several animal models, including pigs, rats, and chickens. Following oral administration, both compounds are rapidly absorbed, with peak plasma concentrations generally reached within a few hours.

Table 1: Pharmacokinetic Parameters of Sanguinarine and this compound in Pigs (Single Oral Administration)

| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |

| Cmax (ng/mL) | 3.41 ± 0.36 | 2.41 ± 0.24 | [1] |

| Tmax (hr) | 2.75 ± 0.27 | 2.75 ± 0.27 | [1] |

| T1/2 (hr) | 2.33 ± 0.11 | 2.20 ± 0.12 | [1] |

Table 2: Pharmacokinetic Parameters of Sanguinarine and this compound in Pigs (Single Intramuscular Administration)

| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |

| Cmax (ng/mL) | 30.16 ± 5.85 | 5.61 ± 0.73 | [1] |

| Tmax (hr) | 0.25 | 0.25 | [1] |

Table 3: Pharmacokinetic Parameters of Sanguinarine and this compound in Rats (Single Oral Administration of 10 mg/kg)

| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |

| Cmax (ng/mL) | Undetectable in some studies | Significantly higher than SA | [5] |

| Tmax (hr) | - | ~1-2 | [5] |

Table 4: Pharmacokinetic Parameters of Sanguinarine and this compound in Chickens (Oral Administration)

| Parameter | Sanguinarine (SA) | This compound (DHSA) | Reference |

| Cmax (ng/mL) | Varies with dose | Varies with dose | [6] |

| Tmax (hr) | Varies with dose | Varies with dose | [6] |

Note: The quantitative values for chickens are dose-dependent and detailed in the cited literature.

The data consistently show that this compound is a major circulating metabolite of sanguinarine, often reaching concentrations comparable to or even exceeding the parent compound after oral administration.

Experimental Protocols

Accurate quantification of sanguinarine and this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) are the methods of choice for this purpose.

Sample Preparation

4.1.1. Plasma Sample Preparation A common method for extracting sanguinarine and its metabolites from plasma involves protein precipitation.

-

To 250 µL of rat plasma, add 1 mL of methanol.

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant and dry it under a stream of nitrogen at 45 °C.

-

Reconstitute the residue in 100 µL of methanol, vortex for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Inject an aliquot of the supernatant into the LC-MS system.

4.1.2. Tissue Sample Preparation For tissue samples, homogenization is a critical first step.

-

Weigh the tissue sample and homogenize it in a suitable buffer (e.g., sucrose-TKM buffer) on ice.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4 °C to remove cellular debris.

-

The subsequent extraction can follow a similar protein precipitation or a solid-phase extraction (SPE) protocol as used for plasma.

Preparation of Intestinal Microsomes

Intestinal microsomes are a valuable in vitro tool to study metabolism.

-

Euthanize the animal and excise the small intestine.

-

Flush the intestinal lumen with a cold buffer solution (e.g., PBS with protease inhibitors).[7]

-

Scrape the intestinal mucosa from the intestinal wall.

-

Homogenize the mucosal scrapings in a suitable buffer (e.g., sucrose-TKM buffer).

-

Perform differential centrifugation steps:

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C to remove larger cellular components.

-

Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4 °C to pellet the microsomes.[8]

-

-

Resuspend the microsomal pellet in a storage buffer and store at -80 °C.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Nucleosil C18).[9]

-

Mobile Phase A: 0.1% formic acid in water.[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

-

Gradient: A linear gradient is typically used to achieve optimal separation.

-

Flow Rate: 0.3 mL/min.[10]

-

Injection Volume: 1 µL.[10]

Mass Spectrometry Conditions (Example):

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.[6][10]

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.[6]

-

Precursor and Product Ions (Example):

-

Sanguinarine: m/z 332.3 → 317, 304, 274.[11]

-

This compound: (m/z will be higher due to reduction) - specific transitions need to be optimized.

-

Signaling Pathways Affected by Sanguinarine and this compound

Sanguinarine is a known inhibitor of several key inflammatory and cell signaling pathways. The conversion to this compound likely modulates these effects.

NF-κB Signaling Pathway

Sanguinarine is a potent inhibitor of the NF-κB signaling pathway. It exerts its effect by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[12] This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

References

- 1. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic activity of sanguinarine and this compound in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A liquid chromatographic-mass spectrometric evidence of this compound as a first metabolite of sanguinarine transformation in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous quantitative determination of sanguinarine, chelerythrine, this compound and dihydrochelerythrine in chicken by HPLC-MS/MS method and its applications to drug residue and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of intestinal microsomal preparation in the rat: A systematic approach to assess the influence of various methodologies on metabolic activity and scaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and Characterization of Rodent Intestinal Microsomes: Comparative Assessment of Two Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]

Dihydrosanguinarine: A Technical Guide to its Discovery, Chemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract